REACTION_CXSMILES
|
C1CCC(N=C=N[CH:10]2[CH2:15][CH2:14]CCC2)CC1.C(O)[C@H](O)[C@H]1[O:23][C:21](=[O:22])[C:20](O)=[C:19]1O.[CH3:28]N(C=O)C>>[C:21]([O:23][C:15]([CH3:14])([CH3:10])[CH3:28])(=[O:22])[CH2:20][CH3:19]
|
Name
|
methane[4]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
11
|
Quantity
|
5.63 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
amine
|
Quantity
|
21.98 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.89 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |